1-Methylcyclopropane-1-sulfonyl chloride
Overview
Description
1-Methylcyclopropane-1-sulfonyl chloride is a chemical compound with the empirical formula C4H7ClO2S . It has a molecular weight of 154.62 and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclopropane-1-sulfonyl chloride consists of a three-membered cyclopropane ring with a methyl group and a sulfonyl chloride group attached . The SMILES string representation isCC1(CC1)S(Cl)(=O)=O
. Physical And Chemical Properties Analysis
1-Methylcyclopropane-1-sulfonyl chloride is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Formation of Cyclopropylsulfones
1-Methylcyclopropane-1-sulfonyl chloride is involved in the formation of cyclopropylsulfones. A study by Jeffery and Stirling (1993) demonstrated that methylenecyclopropyl sulfones are produced when chlorosulfones are treated with methanolic methoxide, leading to the formation of 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes through an addition-cyclisation sequence. This involves intramolecular displacement of chloride rather than methoxide, as previously suggested by other researchers (Jeffery & Stirling, 1993).
Difunctionalization in Synthesis
The compound is used in visible-light-mediated difunctionalization processes. Wang et al. (2019) developed an efficient method for sulfonylation/arylation of the C-C σ-bond in vinylcyclopropanes with sulfonyl chlorides. This leads to the synthesis of 1-sulfonylmethyl-substituted 3,4-dihydronaphthalenes, a process that follows a radical-type pathway and showcases advantages like mild conditions and eco-friendly energy usage (Wang et al., 2019).
Palladium-Catalyzed Nucleophilic Substitutions
In palladium(0) catalyzed reactions, 1-Methylcyclopropane-1-sulfonyl chloride plays a crucial role. Stolle et al. (1992) described how 1-ethenylcyclopropylsulfonates undergo regioselective Pd(0) catalyzed nucleophilic substitution, yielding cyclopropylideneethyl derivatives. These compounds are significant as building blocks in synthetic chemistry (Stolle et al., 1992).
Transformations to Methylenecyclobutyl Analogues
Shao, Li, and Shi (2007) explored the transformation of methylenecyclopropylcarbinols treated with sulfonyl chloride into methylenecyclobutyl sulfonates. This process is facilitated by silica gel chromatography work-up, and computational studies have provided a rational explanation for these transformations (Shao, Li, & Shi, 2007).
Sulfonylation Reactions in Organic Media
The compound's reactions in organic media are noteworthy. King, Lam, and Ferrazzi (1993) synthesized cyclopropanesulfonyl chloride, a related compound, and examined its hydrolysis and reactions with tertiary amines. They found that its behavior in organic media is similar to that of simple alkanesulfonyl chlorides (King, Lam, & Ferrazzi, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylcyclopropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDWPLJEKVUGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717299 | |
Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopropane-1-sulfonyl chloride | |
CAS RN |
923032-55-7 | |
Record name | 1-Methylcyclopropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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